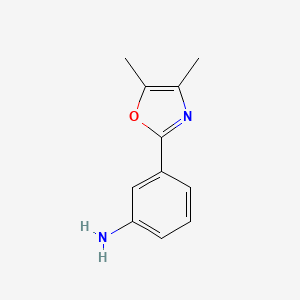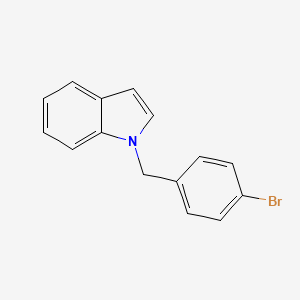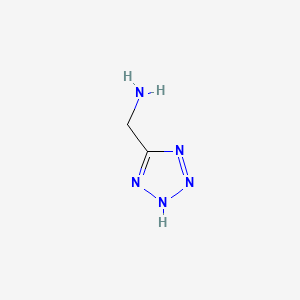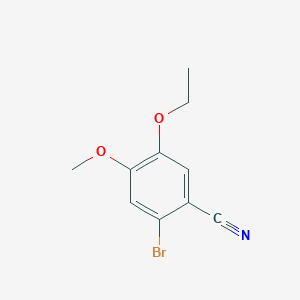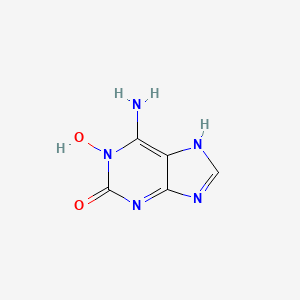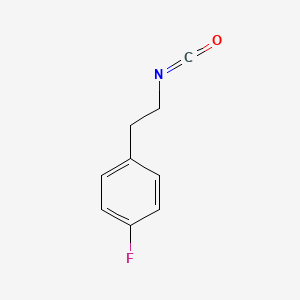
4-Fluorophenethyl isocyanate
描述
4-Fluorophenethyl isocyanate is an organic compound with the molecular formula FC6H4CH2CH2NCO. It is a derivative of phenethyl isocyanate, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Fluorophenethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenethylamine with phosgene or its derivatives under controlled conditions. The reaction typically proceeds as follows: [ \text{FC}_6\text{H}_4\text{CH}_2\text{CH}_2\text{NH}_2 + \text{COCl}_2 \rightarrow \text{FC}_6\text{H}_4\text{CH}_2\text{CH}_2\text{NCO} + 2\text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as diphosgene or triphosgene. These reagents are preferred due to their lower toxicity and ease of handling.
化学反应分析
Types of Reactions: 4-Fluorophenethyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Hydrolysis: Reacts with water to produce 4-fluorophenethylamine and carbon dioxide.
Polymerization: Can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Water: Hydrolysis occurs readily in the presence of moisture.
Major Products:
Ureas: Formed from reactions with amines.
Carbamates: Formed from reactions with alcohols.
4-Fluorophenethylamine: Formed from hydrolysis.
科学研究应用
4-Fluorophenethyl isocyanate is utilized in various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of 4-fluorophenethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (NCO) is highly electrophilic and readily reacts with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations, including the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
4-Fluorophenyl isocyanate: Similar structure but lacks the ethyl chain.
Phenyl isocyanate: Lacks the fluorine substitution.
4-Chlorophenethyl isocyanate: Chlorine substituted instead of fluorine.
4-Bromophenethyl isocyanate: Bromine substituted instead of fluorine.
Uniqueness: 4-Fluorophenethyl isocyanate is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and properties. The fluorine atom can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its non-fluorinated counterparts.
属性
IUPAC Name |
1-fluoro-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCHHLBMDMJXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409786 | |
| Record name | 4-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65535-53-7 | |
| Record name | 4-Fluorophenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-fluoro-4-(2-isocyanatoethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-fluorophenethyl isocyanate contribute to the properties of soft contact lenses?
A: The research article focuses on incorporating isocyanate groups, including this compound, into traditional hydrogel contact lens materials. The isocyanate group acts as a crosslinking agent with ethylene glycol dimethacrylate, reacting with other components like 2-hydroxyethyl methacrylate, methyl methacrylate, and methacrylic acid. [] This crosslinking process influences the physical properties of the resulting hydrogel material.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)
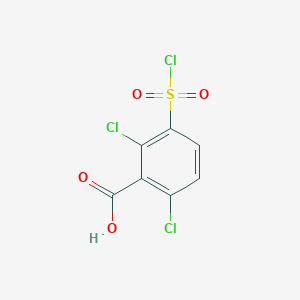

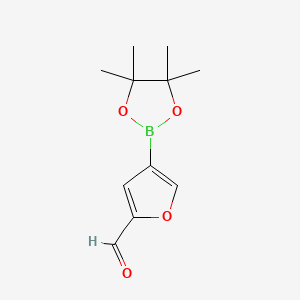



![7-Amino-1H,2H,3H,9H-pyrrolo[2,1-B]quinazolin-9-one](/img/structure/B1335997.png)
